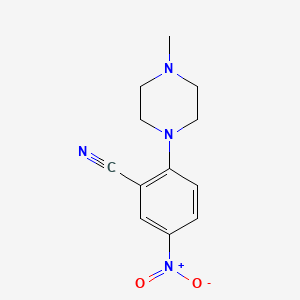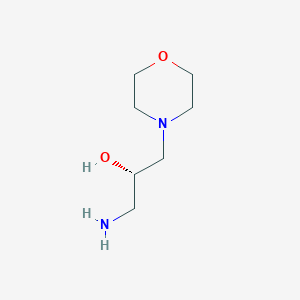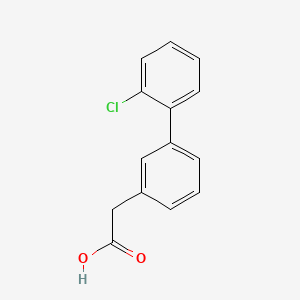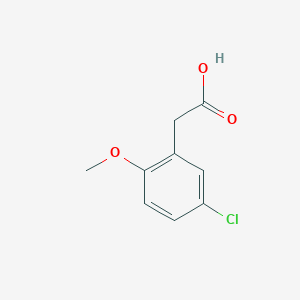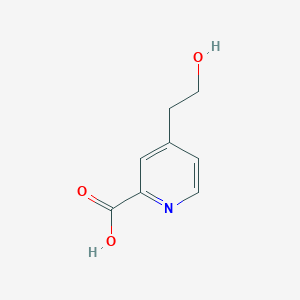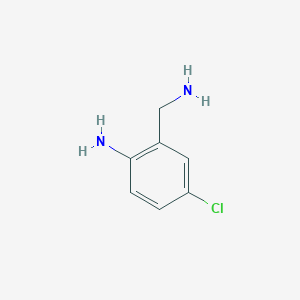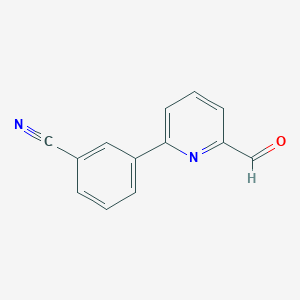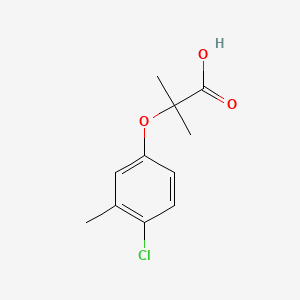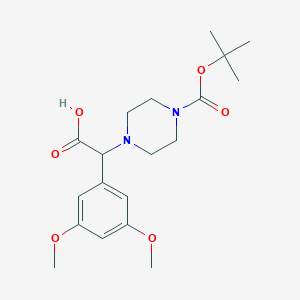
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid
Overview
Description
“2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid” appears to be a complex organic compound. It contains a piperazine ring (a common feature in many pharmaceuticals), a dimethoxyphenyl group (which could contribute to its physical and chemical properties), and an acetic acid group (which could make the compound acidic).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperazine ring, followed by the introduction of the Boc-protecting group, the dimethoxyphenyl group, and finally the acetic acid group. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the phenyl ring would likely contribute to its rigidity, while the acetic acid group could allow for hydrogen bonding.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The acetic acid group could undergo reactions typical of carboxylic acids, while the piperazine ring could participate in reactions typical of secondary amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group could make the compound soluble in water, while the dimethoxyphenyl group could contribute to its lipophilicity.Scientific Research Applications
Formation and Transformation in Acidic Media
Research has demonstrated that prolonged acidic treatment of certain peptides can result in the formation of aminosuccinyl peptides, which can further transform into piperazine-2,5-dione derivatives in neutral media. This study highlights the chemical behavior of similar compounds under specific conditions, offering insights into potential synthetic pathways and chemical stability (Schön & Kisfaludy, 2009).
Antimicrobial and Anti-Proliferative Activities
Compounds structurally related to "2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid" have shown significant antimicrobial and anti-proliferative activities. Research into 1,3,4-oxadiazole N-Mannich bases, incorporating piperazinyl and dimethoxyphenyl groups, has revealed broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthetic Methodologies
A significant aspect of research on related chemical entities involves the development of efficient synthetic methodologies. Studies have detailed the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, showcasing methods for producing structurally related compounds (Petasis & Patel, 2000). Additionally, research has been conducted on the synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters, highlighting the importance of chiral intermediates in the synthesis of complex organic molecules (Chamakuri et al., 2018).
Applications in Polymer and Material Science
The exploration of "2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid" and related compounds extends to the field of polymer and material science. Studies on the preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors have provided insights into the applications of similar chemical structures in the development of new materials with unique properties (Yamanaka, Jikei, & Kakimoto, 2000).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for research on this compound would depend on its intended use and observed effects. If it shows promise in preliminary studies, it could be further investigated for potential applications in fields such as medicine or materials science.
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-8-6-20(7-9-21)16(17(22)23)13-10-14(25-4)12-15(11-13)26-5/h10-12,16H,6-9H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKYCGTTWYIIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC(=C2)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376121 | |
| Record name | AG-H-57220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-piperazinyl)-2-(3,5-dimethoxyphenyl)acetic acid | |
CAS RN |
885274-69-1 | |
| Record name | α-(3,5-Dimethoxyphenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-57220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine](/img/structure/B1597463.png)
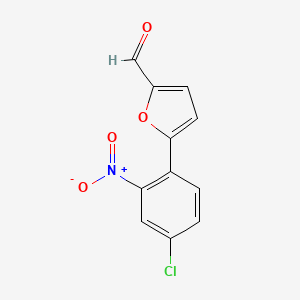
![4-[3-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1597465.png)
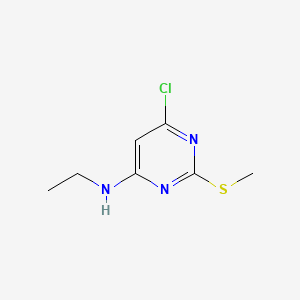
![Methyl 4-[(4-methylphenyl)methoxy]benzoate](/img/structure/B1597467.png)
